molecular formula C13H16N4O3 B2528503 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1797086-33-9

5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

货号: B2528503
CAS 编号: 1797086-33-9
分子量: 276.296
InChI 键: RCAPRJOKSLOWJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C20_{20}H25_{25}N3_3O3_3
  • Molecular Weight : 355.4 g/mol
  • CAS Number : 1797861-04-1

Synthesis

The synthesis of this compound typically involves the reaction between specific pyrazole derivatives and isoxazole carboxylic acids. The synthetic pathways often include multi-step reactions that are optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity across various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and Hep3B.
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation.
    • Cell cycle arrest at the G2/M phase.

In a comparative study, the compound demonstrated significant cytotoxicity against Hep3B and MCF-7 cell lines with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin, indicating a potentially safer profile for therapeutic use .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it can scavenge free radicals effectively, suggesting its potential role in mitigating oxidative stress associated with cancer progression .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar isoxazole derivatives:

  • Study on Isoxazole-Carboxamide Derivatives :
    • A series of derivatives were synthesized and evaluated for their anticancer effects. Compounds showed promising results against MCF-7 and HepG2 cell lines with IC50_{50} values ranging from 0.01 to 49.85 µM depending on the specific structure and substituents present .
  • Comparative Analysis with Doxorubicin :
    • The synthesized compounds were compared to doxorubicin in terms of cytotoxicity and mechanism of action. Results indicated that certain derivatives not only matched but exceeded doxorubicin's efficacy with lower toxicity profiles in normal cell lines .

Data Table: Biological Activity Overview

Activity Type Cell Line Tested IC50_{50} Value (µM) Mechanism
AnticancerMCF-70.46Apoptosis induction
AnticancerHepG28.55Cell cycle arrest
AntioxidantN/A7.8Free radical scavenging

科学研究应用

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds with similar structures. For instance, derivatives containing the pyrazole moiety have demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. Specifically, compounds structurally related to 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide have shown:

  • Inhibition of COX-1 and COX-2 : These enzymes are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced pain and inflammation. For example, a related compound exhibited an IC50 value for COX-2 inhibition as low as 0.01 µM, indicating strong potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

Anticancer Potential

The anticancer efficacy of pyrazole derivatives has been well-documented. Compounds similar to this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HCT1160.39Doxorubicin
MCF70.46Doxorubicin
SW19900.03Doxorubicin

These results suggest that compounds with a similar structure may possess significant anticancer activity by inhibiting key cellular pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have provided insights into the therapeutic potential of this compound:

  • Study on Anti-inflammatory Activity : A recent study reported that a derivative exhibited an inhibition percentage of 62% against edema in animal models, significantly outperforming traditional anti-inflammatory medications .
  • Anticancer Efficacy Assessment : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines; one compound showed an IC50 value of 1.962 µM against A549 cells . This highlights the potential for developing new cancer therapies based on this scaffold.

属性

IUPAC Name

5-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-5-10(16-20-8)13(18)14-6-11-9-7-19-4-3-12(9)17(2)15-11/h5H,3-4,6-7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPRJOKSLOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN(C3=C2COCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。